molecular formula C18H20N2 B515598 9-(Piperidinomethyl)-9h-carbazole CAS No. 94067-00-2

9-(Piperidinomethyl)-9h-carbazole

Cat. No.: B515598
CAS No.: 94067-00-2
M. Wt: 264.4 g/mol
InChI Key: JEWQNMWVRJUYKL-UHFFFAOYSA-N
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Description

9-(Piperidinomethyl)-9h-carbazole (CAS# 94067-00-2) is a useful research chemical compound.

Scientific Research Applications

Medicinal Chemistry and Natural Products

9H-carbazole, a tricyclic aromatic molecule, has shown a wide range of biological activities upon modifications. These include antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. Literature surveys have focused on its in vitro and in vivo activities, summarizing structure-activity relationships (SAR), mechanisms of action, and cytotoxicity/selectivity findings to guide the development of clinically useful agents from this template (Tsutsumi, Gündisch, & Sun, 2016).

Antimicrobial Activities

Research has utilized 9H-carbazole as a precursor for new heterocyclic derivatives with promising antimicrobial agents. The synthesized compounds from 9H-carbazole have been tested and evaluated for their antimicrobial properties, indicating potential in this area (Salih, Salimon, & Yousif, 2016).

Anticancer Research

Several derivatives of 9H-carbazole have demonstrated cytotoxic and anticancer activities. Studies investigating these derivatives against cancer cell lines have found significant inhibitory activity, highlighting their potential in cancer therapy (Caruso et al., 2012).

Bacterial Biotransformation

Research into the bacterial biotransformation of 9H-carbazole derivatives has provided insights into their pharmacological applications. This includes the analysis of the bacterial transformation of different derivatives, identifying primary oxidation products and other metabolites (Waldau et al., 2009).

Synthesis and Characterization

Various studies have focused on the synthesis and characterization of 9H-carbazole derivatives, exploring their biological activities. This includes the development of new methods for synthesizing these compounds, assessing their properties, and evaluating their potential applications in areas such as antimicrobial and anticancer research (Sharma, Kumar, & Pathak, 2014).

Application in Organic Electronics

9-(Pyridin-3-yl)-9H-carbazole derivatives have been synthesized for use in organic electronics, specifically in green phosphorescent organic light-emitting diodes (PHOLEDs). The studies on these derivatives have shown significant improvements in device performance and efficiency (Park & Lee, 2013).

Genotoxicity and Epigenotoxicity Studies

Carbazole compounds have been evaluated for their genotoxic and epigenetic effects on cancer cells. This includes testing their intrinsic DNA damage-inducing abilities and their effects on DNA methylation. Such studies are crucial in understanding their potential as anticancer agents (Luparello et al., 2021).

Properties

94067-00-2

Molecular Formula

C18H20N2

Molecular Weight

264.4 g/mol

IUPAC Name

9-(piperidin-1-ylmethyl)carbazole

InChI

InChI=1S/C18H20N2/c1-6-12-19(13-7-1)14-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h2-5,8-11H,1,6-7,12-14H2

InChI Key

JEWQNMWVRJUYKL-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CN2C3=CC=CC=C3C4=CC=CC=C42

Canonical SMILES

C1CCN(CC1)CN2C3=CC=CC=C3C4=CC=CC=C42

94067-00-2

Purity

95%

synonyms

9-(piperidinomethyl)-9h-carbazole;  94067-00-2;  9-Piperidin-1-ylmethyl-9H-carbazole;  9-(piperidin-1-ylmethyl)-9H-carbazole

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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